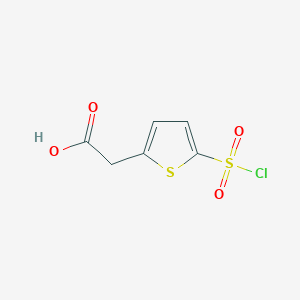![molecular formula C16H15FN2O4 B2395802 Methyl 4-{[(3-fluoroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate CAS No. 477889-70-6](/img/structure/B2395802.png)
Methyl 4-{[(3-fluoroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-{[(3-fluoroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate” is a chemical compound . It is also known as "Benzoic acid, 4-[[[(3-fluorophenyl)amino]carbonyl]amino]-2-methoxy-, methyl ester" .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoic acid core with a 3-fluoroanilino carbonyl amino group and a methoxy group . The molecular weight is 318.304 .Applications De Recherche Scientifique
Synthesis and Reactivity
- A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain anti-inflammatory and analgesic materials, highlights the challenges of using palladium and toxic phenylboronic acid in large-scale production. This research may inform synthetic strategies for related compounds (Qiu et al., 2009).
Anticancer and Antimetastatic Properties
- A review on the structure-activity relationship of natural and synthetic antimetastatic compounds emphasizes the effectiveness of various functional groups, including fluoro, methoxy, and carbonyl, in inhibiting cancer cell migration and proliferation (Liew et al., 2020).
Food Science Applications
- The formation and mitigation of methylglyoxal in foods are discussed, including its benefits, deleterious effects, and interactions with dietary ingredients. This compound is a byproduct of sugar degradation and can form aroma compounds and toxins (Zheng et al., 2020).
Polymer and Material Science
- Chemical modification of xylan into biopolymer ethers and esters with specific properties showcases the potential of functional groups in creating new materials with applications in drug delivery and other fields (Petzold-Welcke et al., 2014).
Chemosensors and Analytical Applications
- The development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol for detecting various analytes demonstrates the utility of specific functional groups in sensing technologies (Roy, 2021).
Reactive Carbonyl Species in Chronic Diseases
- An overview of the sources, types, effects, and therapeutic management of reactive carbonyl species associated with chronic diseases, suggesting avenues for research into scavenging or mitigating these harmful compounds (Fuloria et al., 2020).
Propriétés
IUPAC Name |
methyl 4-[(3-fluorophenyl)carbamoylamino]-2-methoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-22-14-9-12(6-7-13(14)15(20)23-2)19-16(21)18-11-5-3-4-10(17)8-11/h3-9H,1-2H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWWLNNNCFQLGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC(=CC=C2)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(3-fluoroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-[(1Z)-(methoxyimino)methyl]acetamide](/img/structure/B2395719.png)



![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2395724.png)



![6-benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2395734.png)


![6-chloro-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2395738.png)
![(3-Fluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2395739.png)
